molecular formula C23H33N3O3 B5132363 1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone

1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone

Cat. No. B5132363
M. Wt: 399.5 g/mol
InChI Key: VKIVTSMWYOIUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, this compound has also been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone is its potential use as a lead compound for the development of new drugs for the treatment of cancer and neurological disorders. However, one of the major limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of 1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone. One potential direction is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone involves the reaction of cyclopentanone, piperidine, and 3-methoxybenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with piperazine and acetic anhydride to obtain the final product.

Scientific Research Applications

1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-cyclopentyl-5-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-29-21-8-4-5-18(15-21)16-24-11-13-25(14-12-24)23(28)19-9-10-22(27)26(17-19)20-6-2-3-7-20/h4-5,8,15,19-20H,2-3,6-7,9-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIVTSMWYOIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3CCC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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